molecular formula C7H12ClN5 B1605427 N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine CAS No. 3140-74-7

N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Cat. No.: B1605427
CAS No.: 3140-74-7
M. Wt: 201.66 g/mol
InChI Key: QEHWAQITIOWIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine” is a chemical compound with the CAS Number: 3140-74-7 . It has a molecular weight of 201.66 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12ClN5/c1-12(2)6-9-5(8)10-7(11-6)13(3)4/h1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical and Chemical Properties Analysis

This compound has a melting point of 66-68 degrees Celsius .

Scientific Research Applications

Energetic Materials

Research has focused on synthesizing and characterizing high-nitrogen compounds for use as energetic materials. Compounds similar to N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine have been developed to exhibit high density, excellent detonation properties, and acceptable sensitivity to impact and friction. These materials show promise for applications in propellants and explosives due to their improved performance and stability over existing high-nitrogen compounds (Wei, Zhang, & Shreeve, 2015).

Antimicrobial Applications

Studies have synthesized novel N-halamine precursors linked to triazine-based structures, demonstrating effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. This approach, leveraging the covalent bonding of N-halamine precursors to textiles, offers a promising strategy for creating biocidal cellulosic fibers, which could have broad applications in healthcare and consumer products (Jiang, Ma, Du, Li, Ren, & Huang, 2014).

Environmental Studies

Research into the environmental fate of triazine-based herbicides, such as atrazine, has been conducted to understand their degradation pathways and impact on non-target areas. Studies have found that wind-eroded sediments can contribute to the non-point source contamination of environments with atrazine and its metabolites, highlighting the environmental persistence and mobility of such compounds (DeSutter, Clay, & Clay, 1998).

Synthesis and Characterization

The synthesis of novel reactive N-halamine precursors for application in antimicrobial cellulose and the characterization of energetic properties of diazido heteroaromatic high-nitrogen C-N compounds are among the explored areas. These studies aim to develop new materials with enhanced properties for specific applications, including antimicrobial textiles and energetic materials (Huynh, Hiskey, Chavez, Naud, & Gilardi, 2005).

Safety and Hazards

The safety information for this compound indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Properties

IUPAC Name

6-chloro-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN5/c1-12(2)6-9-5(8)10-7(11-6)13(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHWAQITIOWIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337288
Record name 6-Chloro-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3140-74-7
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N2,N4,N4-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003140747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-N2,N2,N4,N4-TETRAMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L28HAJ6GG7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine
Reactant of Route 4
N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine
Reactant of Route 5
N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.